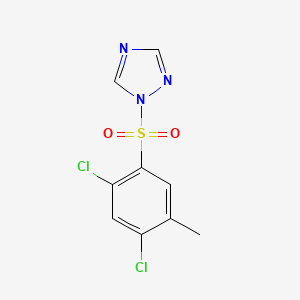

1-(2,4-Dichloro-5-methylphenyl)sulfonyl-1,2,4-triazole

Description

1-(2,4-Dichloro-5-methylphenyl)sulfonyl-1,2,4-triazole is a triazole-based compound characterized by a sulfonyl linkage connecting a 1,2,4-triazole core to a 2,4-dichloro-5-methylphenyl substituent. This structural motif is critical for its biological activity, particularly in agrochemical applications, where sulfonyl groups are known to enhance specificity and stability . The compound’s electron-withdrawing substituents (chloro and methyl groups) further modulate its reactivity and interactions with biological targets, such as fungal CYP51 enzymes .

Properties

IUPAC Name |

1-(2,4-dichloro-5-methylphenyl)sulfonyl-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2N3O2S/c1-6-2-9(8(11)3-7(6)10)17(15,16)14-5-12-4-13-14/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZBWQDDOFQBYBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N2C=NC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2,4-Dichloro-5-methylphenyl)sulfonyl-1,2,4-triazole typically involves the following steps:

Starting Materials: The synthesis begins with 2,4-dichloro-5-methylbenzenesulfonyl chloride and 1,2,4-triazole.

Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Procedure: The 2,4-dichloro-5-methylbenzenesulfonyl chloride is added to a solution of 1,2,4-triazole in an appropriate solvent like dichloromethane. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Purification: The product is then purified by recrystallization or column chromatography to obtain pure 1-(2,4-Dichloro-5-methylphenyl)sulfonyl-1,2,4-triazole.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Sulfonylation and Regioselectivity

The triazole NH group exhibits increased acidity due to inductive effects from the adjacent sulfonyl moiety, enabling selective sulfonylation. Key observations include:

-

Major Product : Reaction occurs preferentially at the triazole NH group to form N-sulfonyl derivatives under mild conditions .

-

Minor Product : Competing sulfonylation at the adjacent nitrogen occurs at higher temperatures or with excess sulfonyl chloride .

Mechanistic Insight :

The sulfonyl group stabilizes the triazolide intermediate via resonance, directing electrophilic attack to the most electron-deficient nitrogen. This regioselectivity is critical for synthesizing derivatives with defined substitution patterns .

Quinone Coupling

1-(2,4-Dichloro-5-methylphenyl)sulfonyl-1,2,4-triazole reacts with 2,3-dichloro-1,4-naphthoquinone under basic conditions to form S-substituted naphthoquinone derivatives .

| Reaction Conditions | Product | Yield | Application |

|---|---|---|---|

| DMF, K₂CO₃, 60°C, 12 hr | S-linked naphthoquinone-triazole hybrid | 72–85% | Antimicrobial agents |

This reaction proceeds via nucleophilic aromatic substitution (SNAr), where the thiolate anion attacks the electron-deficient quinone ring .

Nucleophilic Substitution at the Sulfonyl Group

The sulfonyl moiety undergoes displacement reactions with amines or thiols:

-

With primary amines : Forms sulfonamides at 80–100°C in THF.

-

With thiophenol : Produces aryl sulfides in the presence of Cu(I) catalysts .

Example :

Triazole Ring Modifications

The 1,2,4-triazole core participates in cycloaddition and alkylation reactions:

-

Alkyne Cycloaddition : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) yields bis-triazole derivatives .

-

Oxidative Coupling : Selenium dioxide mediates oxidative intramolecular cyclization to form fused triazolo-heterocycles (e.g., triazolo-pyridines) .

Biological Activity Correlations

Derivatives of 1-(2,4-Dichloro-5-methylphenyl)sulfonyl-1,2,4-triazole show structure-dependent bioactivity:

Stability and Reactivity Trends

Scientific Research Applications

Medicinal Chemistry

Antifungal and Antibacterial Properties

1-(2,4-Dichloro-5-methylphenyl)sulfonyl-1,2,4-triazole derivatives have shown significant antifungal and antibacterial activities. The triazole ring structure is known for its ability to inhibit fungal cytochrome P450 enzymes, which are crucial for the synthesis of ergosterol, a key component of fungal cell membranes. This mechanism is similar to that of established antifungal agents like fluconazole.

A study highlighted the synthesis of various triazole derivatives that exhibited potent activity against Candida albicans and Aspergillus fumigatus, with minimum inhibitory concentrations (MIC) comparable to conventional antifungals . Additionally, triazole compounds have been explored for their antibacterial properties against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. For instance, derivatives with specific substitutions on the phenyl ring demonstrated enhanced antibacterial efficacy in vitro .

Anti-inflammatory Activity

Research has indicated that 1-(2,4-Dichloro-5-methylphenyl)sulfonyl-1,2,4-triazole compounds can act as selective inhibitors of cyclooxygenase enzymes (COX-1 and COX-2). One study reported a derivative that displayed a COX-2 IC50 value significantly lower than that of indomethacin, suggesting its potential as an anti-inflammatory agent with reduced gastrointestinal side effects .

Agricultural Applications

Pesticidal Activity

The sulfonyl group in 1-(2,4-Dichloro-5-methylphenyl)sulfonyl-1,2,4-triazole is also significant in agricultural chemistry. Compounds containing this moiety have been evaluated for their herbicidal properties. A series of experiments demonstrated that these compounds effectively inhibited the growth of various weeds while being less toxic to crops compared to traditional herbicides .

Fungicides

In addition to herbicidal applications, triazole derivatives have been utilized as fungicides. Their ability to disrupt fungal cell membrane integrity makes them suitable candidates for protecting crops from fungal pathogens. Field trials have shown promising results in controlling diseases caused by Fusarium and Botrytis species .

Material Science Applications

Corrosion Inhibitors

The unique chemical structure of 1-(2,4-Dichloro-5-methylphenyl)sulfonyl-1,2,4-triazole has led to its investigation as a corrosion inhibitor in metal protection. Studies indicate that triazole compounds can form protective layers on metal surfaces, significantly reducing corrosion rates in acidic environments .

Polymeric Materials

Research has also explored the incorporation of triazole derivatives into polymer matrices to enhance their mechanical properties and thermal stability. The presence of the sulfonyl group improves the compatibility of these compounds with various polymer systems .

Case Studies

Mechanism of Action

The mechanism of action of 1-(2,4-Dichloro-5-methylphenyl)sulfonyl-1,2,4-triazole involves its interaction with specific molecular targets. The sulfonyl group and triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Sulfonyl vs. Carbonyl Amide Linkages

The sulfonyl linkage in 1-(2,4-Dichloro-5-methylphenyl)sulfonyl-1,2,4-triazole distinguishes it from analogs with carbonyl amide linkages. For example, 1-substituted-phenyl-4-substituted-phenylaminocarbonyl-1H-1,2,3-triazole (Fig. 5B in ) shares a similar triazole scaffold but replaces the sulfonyl group with a carbonyl amide. This minor structural difference significantly impacts specificity: sulfonyl-linked triazoles exhibit higher target specificity due to stronger hydrogen-bonding interactions and resistance to enzymatic degradation .

Substituent Effects on Bioactivity

- Electron-Withdrawing Groups (EWGs): The 2,4-dichloro-5-methylphenyl group in the target compound enhances electrophilicity, improving binding to fungal CYP51 compared to analogs with electron-donating groups (EDGs). For instance, amino-substituted triazoles (e.g., V2, P2 in ) are less potent due to EDGs stabilizing the molecular structure and reducing reactivity .

- Heterocyclic Variations: Replacing the 1,2,4-triazole core with 1,2,3-triazole (e.g., 1-methyl-(1H)-1,2,3-triazole in ) reduces antifungal efficacy, as 1,2,4-triazoles better mimic sterol substrates in fungal membranes .

Physicochemical Properties

- Solubility and Stability: Sulfonyl-linked triazoles generally exhibit lower water solubility than carbonyl amide analogs but higher thermal stability, making them suitable for foliar applications .

- Synthetic Accessibility: The synthesis of 1-(2,4-Dichloro-5-methylphenyl)sulfonyl-1,2,4-triazole involves multi-step reactions, including sodium ethoxide-mediated coupling (as in ), whereas oxime ether derivatives require additional oxime functionalization .

Biological Activity

1-(2,4-Dichloro-5-methylphenyl)sulfonyl-1,2,4-triazole is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Synthesis and Structural Characteristics

The synthesis of 1-(2,4-Dichloro-5-methylphenyl)sulfonyl-1,2,4-triazole typically involves the reaction of sulfonyl chlorides with 1,2,4-triazoles. The resulting compound features a sulfonyl group attached to a triazole ring, which is known for its pharmacological versatility.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of 1,2,4-triazole derivatives. The compound demonstrates significant activity against various bacterial strains and fungi. For instance:

- Antifungal Activity : The compound exhibited potent antifungal properties against Candida albicans and Aspergillus fumigatus, with minimum inhibitory concentration (MIC) values ranging from 0.0156 to 0.25 μg/mL for various derivatives .

- Antibacterial Activity : In vitro tests showed effectiveness against both Gram-positive and Gram-negative bacteria. The triazole derivatives displayed lower toxicity compared to traditional antibiotics while maintaining high efficacy .

Anti-inflammatory Effects

Research indicates that 1-(2,4-Dichloro-5-methylphenyl)sulfonyl-1,2,4-triazole can modulate inflammatory responses. In peripheral blood mononuclear cell (PBMC) cultures:

- The compound reduced the release of pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations as low as 100 µg/mL .

- It demonstrated a protective effect on cell viability when compared to controls treated with non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen.

Structure-Activity Relationships (SAR)

The biological activity of triazole compounds is significantly influenced by their structural components. Key observations include:

- Substituents : The presence of halogen atoms (e.g., Cl) and electron-withdrawing groups enhances antifungal activity. Compounds with nitro groups at specific positions also showed improved efficacy .

- Functional Groups : Variations in the side chains attached to the triazole ring can lead to differences in potency and selectivity against pathogens .

Case Studies

Several case studies illustrate the biological potential of 1-(2,4-Dichloro-5-methylphenyl)sulfonyl-1,2,4-triazole:

- Study on Antifungal Efficacy :

- Anti-inflammatory Assessment :

Q & A

(Basic) What are the standard synthetic routes for 1-(2,4-Dichloro-5-methylphenyl)sulfonyl-1,2,4-triazole?

Methodological Answer:

The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting sulfonyl chloride derivatives with 1,2,4-triazole precursors under reflux conditions. For example:

- Step 1: React 2,4-dichloro-5-methylbenzenesulfonyl chloride with 1,2,4-triazole in a polar aprotic solvent (e.g., DMSO) at reflux (18 hours) to form the sulfonyl-triazole core .

- Step 2: Purify via vacuum distillation and recrystallization (e.g., water-ethanol mixture), yielding ~65% product with a melting point of 141–143°C .

Alternative routes include using arylazo sulfones as photoactive substrates for visible-light-mediated synthesis, though this method remains underexplored .

(Basic) How is the compound characterized using spectroscopic and analytical methods?

Methodological Answer:

Characterization requires a multi-technique approach:

- ¹H/¹³C-NMR: To confirm the sulfonyl-triazole structure and substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm, sulfonyl group at δ 125–130 ppm for ¹³C) .

- LC-MS: For molecular ion ([M+H]⁺) verification and purity assessment (e.g., m/z 336.2 for the parent ion) .

- Elemental Analysis: To validate stoichiometry (e.g., C: 42.8%, H: 2.7%, N: 16.6%) .

- X-ray Diffraction: Used in advanced studies to resolve crystal packing and intermolecular interactions .

(Advanced) How can reaction conditions be optimized to improve synthesis yield and purity?

Methodological Answer:

Key variables include:

- Solvent Selection: Polar aprotic solvents (DMSO, DMF) enhance reactivity but may require post-reaction dilution with ice water to precipitate products .

- Catalyst Use: Glacial acetic acid (5 drops) accelerates condensation reactions with aldehydes, reducing side-product formation .

- Temperature Control: Reflux at 80–100°C for 4–18 hours balances reaction completion and decomposition risks .

- Workup Adjustments: Solvent-free hydroxymethylation steps (as in ) reduce waste and improve yields to >92% .

(Advanced) How do researchers resolve contradictions in reported biological activity data?

Methodological Answer:

Discrepancies often arise from structural analogs or assay variability. Strategies include:

- Structure-Activity Relationship (SAR) Studies: Systematically varying substituents (e.g., replacing 2,4-dichlorophenyl with pyridine) to isolate pharmacophoric groups .

- Standardized Assays: Replicating studies under identical conditions (e.g., MIC values for antifungal activity using CLSI guidelines) .

- Meta-Analysis: Comparing data across studies (e.g., IC₅₀ ranges for antiproliferative activity: 2–50 µM) to identify outliers .

(Advanced) What computational methods predict the compound’s reactivity and bioactivity?

Methodological Answer:

- Molecular Docking: Flexible docking into enzyme active sites (e.g., COX-2 or IMPDH) predicts binding affinities. For example, triazole derivatives show ∆G values of −8.2 to −9.5 kcal/mol, correlating with anti-inflammatory activity .

- DFT Calculations: Analyze frontier molecular orbitals (HOMO-LUMO gaps ≈ 4.5 eV) to assess stability and charge transfer potential .

- ADME Modeling: Predict logP (~3.2) and aqueous solubility (<0.1 mg/mL) to prioritize derivatives with optimal pharmacokinetics .

(Advanced) What challenges exist in photochemical synthesis approaches for this compound?

Methodological Answer:

Photochemical routes face hurdles such as:

- Substrate Limitations: Arylazo sulfones must absorb visible light (λ > 400 nm) to generate radicals, but electron-withdrawing groups (e.g., -SO₂-) may quench reactivity .

- Side Reactions: Competing pathways (e.g., dimerization) reduce yields. Using stoichiometric arylhydrazones as traps can mitigate this .

- Scalability: Batch reactors with controlled light intensity (e.g., 450 nm LEDs) are needed for reproducibility, but industrial-scale setups are scarce .

(Advanced) How are impurities and byproducts identified during synthesis?

Methodological Answer:

- HPLC-MS: Detects disubstituted triazole impurities (e.g., from excess 1,2,4-triazole) at retention times >15 minutes .

- NMR Spectroscopy: Identifies regioisomers (e.g., 1,3-disubstituted vs. 1,4-disubstituted triazoles) via splitting patterns in aromatic regions .

- Recrystallization Optimization: Using chloroform/ethanol mixtures removes unreacted intermediates (e.g., 2,4-dichlorophenyl sulfonic acid) .

(Advanced) What strategies enhance the compound’s stability under storage?

Methodological Answer:

- Lyophilization: Freeze-drying in amber vials under argon increases shelf life (>24 months) by preventing hydrolysis .

- Excipient Use: Co-formulating with cyclodextrins (e.g., β-CD) improves aqueous solubility and thermal stability (TGA decomposition >200°C) .

- Moisture Control: Storing at ≤30% RH avoids sulfonyl group degradation, as shown in accelerated stability studies (40°C/75% RH for 6 months) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.